molecular formula C21H20ClN3OS B3035286 4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide CAS No. 306980-69-8

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide

Cat. No. B3035286
CAS RN: 306980-69-8
M. Wt: 397.9 g/mol
InChI Key: IBXXFWUXBFEXJI-UHFFFAOYSA-N
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Description

4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide (4-CPPMS) is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidinyl methyl sulfoxide family of compounds, which are derivatives of phenyl pyrrolidinyl methyl sulfoxide. 4-CPPMS has been used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Xylan Derivatives: Potential in Drug Delivery and Industrial Applications

A study discusses the modification of xylan, a hemicellulose, into ethers and esters with specific properties through chemical reactions. These derivatives, particularly xylan esters, have shown potential in forming nanoparticles for drug delivery applications, as well as uses in paper strength additives and antimicrobial agents due to their cationic nature (Petzold-Welcke et al., 2014).

Environmental Impact of Chlorophenol Compounds

Another review highlights the environmental fate and degradation of DDT isomers and metabolites, shedding light on the importance of understanding the behavior of chlorinated compounds in the environment (Ricking & Schwarzbauer, 2012). This is relevant to the study of sulfoxide-containing compounds due to the environmental persistence of certain chemical structures.

Degradation of Chlorinated Phenols by Iron

The degradation of chlorinated phenols, a group of compounds known for their environmental toxicity, by zero valent iron and bimetals is reviewed, providing insights into methods for removing toxic pollutants from the environment (Gunawardana et al., 2011). This could inform research on similar degradation approaches for sulfoxide-containing compounds.

Novel Synthesis and Impurities in Pharmaceuticals

A review focused on the novel synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors, which includes discussion on sulfoxide and sulfone N-oxide formations (Saini et al., 2019). This is directly relevant to understanding the chemical behavior and applications of sulfoxide-containing compounds in pharmaceutical contexts.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-17-8-10-19(11-9-17)27(26)15-18-14-20(25-12-4-5-13-25)24-21(23-18)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXXFWUXBFEXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
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Reactant of Route 2
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 3
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 4
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 5
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide
Reactant of Route 6
4-Chlorophenyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide

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